Avanafil dibesylate

Descripción

Contextualizing Avanafil Dibesylate within Phosphodiesterase Inhibitor Research

This compound belongs to the class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors. wikipedia.orgscbt.com This class also includes well-known compounds like sildenafil, tadalafil, and vardenafil. wikipedia.org The primary mechanism of action for these inhibitors is the prevention of the degradation of cyclic guanosine monophosphate (cGMP) by inhibiting the PDE5 enzyme. wikipedia.orgpatsnap.com This inhibition leads to vasodilation and increased blood flow. wikipedia.org

What sets avanafil apart is its rapid onset of action and high selectivity for PDE5. wikipedia.orgprofnatali.it It is absorbed quickly, reaching maximum serum concentration in approximately 30 to 45 minutes. wikipedia.org This pharmacological profile suggests a faster onset of action compared to other PDE5 inhibitors. profnatali.it Furthermore, its high selectivity for PDE5 over other phosphodiesterase isoenzymes, such as PDE6, is noteworthy. drugbank.comnih.gov This enhanced selectivity may contribute to a more favorable side-effect profile, particularly concerning visual disturbances associated with PDE6 inhibition. profnatali.itdrugbank.com

The development of avanafil represents a step forward in the refinement of PDE5 inhibitors, aiming for improved onset of action and greater selectivity. nih.govdovepress.com

Evolution of Pharmacological Modulators Targeting Cyclic Nucleotide Phosphodiesterases

The targeting of cyclic nucleotide phosphodiesterases (PDEs) as a therapeutic strategy has evolved significantly over the past few decades. PDEs are critical regulators of intracellular signaling pathways mediated by the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov By controlling the levels of these messengers, PDEs influence a vast number of physiological processes. nih.gov

Initial research in the 1980s focused primarily on PDE3 and PDE4 inhibitors for cardiovascular and inflammatory conditions. nih.gov The discovery that PDE5 is the predominant isoenzyme in the corpus cavernosum led to the development of the first generation of PDE5 inhibitors for erectile dysfunction in the late 1990s, starting with sildenafil. amegroups.org

The success of these first-generation inhibitors spurred further research to develop new modulators with improved pharmacological properties. This led to the emergence of "second-generation" PDE5 inhibitors like avanafil. dovepress.comresearchgate.net The focus of this evolution has been on enhancing selectivity for the target PDE isoenzyme to minimize off-target effects, as well as optimizing pharmacokinetic profiles for faster onset or longer duration of action. profnatali.itresearchgate.net The structure-based design of these newer inhibitors has been instrumental in achieving greater efficacy and tolerability. nih.govresearchgate.net

Scope and Academic Significance of this compound Investigations

The study of this compound holds considerable academic and research significance. Investigations into its unique properties contribute to a deeper understanding of the structure-function relationships of the PDE5 enzyme. rcsb.org The crystal structure of PDE5 in complex with avanafil has provided valuable insights into the molecular basis of its high selectivity. rcsb.org

Furthermore, research on avanafil's rapid onset of action and metabolic pathways offers important data for the field of pharmacokinetics and drug metabolism. mims.comnih.gov Studies have detailed its absorption, distribution, metabolism, and excretion, identifying its major metabolites and the enzymes involved, primarily CYP3A4. mims.comtga.gov.au

The development and analysis of avanafil also drive advancements in analytical chemistry. For instance, new ultra-high performance liquid chromatography (UPLC) methods have been developed to identify and characterize process-related impurities in its synthesis, ensuring the quality and safety of the active pharmaceutical ingredient. nih.gov The synthesis of avanafil itself, starting from materials like cytosine, is a subject of research aimed at creating more economical and environmentally friendly processes. google.com

In essence, the scientific inquiry surrounding this compound not only advances the therapeutic landscape but also enriches our fundamental knowledge in medicinal chemistry, pharmacology, and analytical sciences.

Propiedades

Número CAS |

330784-48-0 |

|---|---|

Fórmula molecular |

C35H38ClN7O9S2 |

Peso molecular |

800.3 |

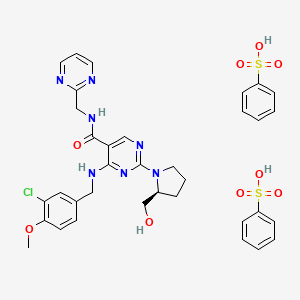

Nombre IUPAC |

benzenesulfonic acid;4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H26ClN7O3.2C6H6O3S/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32;2*7-10(8,9)6-4-2-1-3-5-6/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30);2*1-5H,(H,7,8,9)/t16-;;/m0../s1 |

Clave InChI |

DTNQLMYRSLBWLF-SQKCAUCHSA-N |

SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Avanafil dibesylate |

Origen del producto |

United States |

Molecular and Biochemical Mechanisms of Action of Avanafil Dibesylate

Elucidation of Cyclic Guanosine Monophosphate (cGMP) Homeostasis Modulation

Avanafil's primary therapeutic effect is rooted in its ability to modulate the intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes. jacc.org

Role of Nitric Oxide (NO) Pathway Potentiation

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. drugs.comeuropa.eu NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP. drugs.comdrugbank.com Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and subsequent erection. europa.eudrugbank.com Avanafil does not directly initiate this cascade but significantly enhances the effect of NO by preventing the breakdown of cGMP. drugs.com By potentiating the NO/cGMP pathway, avanafil facilitates the natural erectile response to sexual stimulation. drugs.comeuropa.euwvu.edu It is important to note that avanafil has no effect in the absence of sexual stimulation, as the initial release of NO is a necessary prerequisite for its action. europa.eupatsnap.com

Regulation of Guanylate Cyclase Activity

Avanafil's mechanism does not involve the direct stimulation of guanylate cyclase. Instead, its regulatory effect on the cGMP pathway is indirect. Guanylate cyclase is the enzyme responsible for synthesizing cGMP from guanosine triphosphate (GTP). jacc.orgahajournals.org The activity of soluble guanylate cyclase (sGC) is stimulated by nitric oxide. ahajournals.org Avanafil's role comes into play after cGMP has been produced. By inhibiting the enzyme responsible for cGMP degradation (PDE5), avanafil ensures that the cGMP produced by guanylate cyclase remains active for a longer duration, thereby amplifying its downstream signaling effects, which include smooth muscle relaxation. europa.eudrugbank.compatsnap.com Co-administration of avanafil with guanylate cyclase stimulators, such as riociguat, is contraindicated as it can lead to significant hypotension. healthnet.commims.com

Selective Phosphodiesterase Type 5 (PDE5) Inhibition Profile

Avanafil is a potent and highly selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). europa.eudrugbank.comapexbt.com This selectivity is a key determinant of its efficacy and is achieved through specific interactions at the molecular level.

Competitive Binding Dynamics at the Catalytic Site

Avanafil functions as a competitive inhibitor of PDE5. apexbt.comnih.govmdpi.com This means it competes with the natural substrate, cGMP, for binding to the catalytic site of the PDE5 enzyme. apexbt.commdpi.comtandfonline.com The molecular structure of avanafil allows it to fit into the active site of PDE5, preventing cGMP from being hydrolyzed into its inactive form, 5'-guanosine monophosphate (5'-GMP). mdpi.comamazonaws.com This competitive inhibition is reversible. europa.eu Molecular dynamics simulations have suggested that avanafil's binding to the catalytic site involves interactions with non-conserved residues among PDE isoforms, which contributes to its high selectivity for PDE5. amazonaws.com This targeted action ensures that the vasodilatory effects are primarily localized to tissues where PDE5 is highly expressed.

Quantitative Assessment of PDE5 Inhibition (e.g., IC50 values in cellular/tissue models)

The inhibitory potency of avanafil against PDE5 is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. In vitro studies have demonstrated that avanafil has a potent inhibitory effect on PDE5, with reported IC50 values of approximately 4.3 nM to 5.2 nM. drugbank.comnih.govauajournals.orgresearchgate.netdovepress.com The inhibition constant (Ki) for avanafil's interaction with PDE5 has been determined to be 4.3 nM. auajournals.org This high potency indicates a strong affinity for the PDE5 enzyme.

Isoenzyme Specificity and Selectivity Spectrum of Avanafil Dibesylate

A crucial aspect of avanafil's pharmacological profile is its high selectivity for PDE5 over other PDE isoenzymes. oup.commedscape.comunimi.it This selectivity is important as off-target inhibition of other PDEs can lead to undesirable side effects. oup.com For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia. nih.govdovepress.com

Avanafil exhibits significantly higher selectivity for PDE5 compared to other PDE isoenzymes. nih.govauajournals.org Studies have shown that avanafil is over 120-fold more selective for PDE5 than for PDE6, a higher selectivity ratio than that of sildenafil and vardenafil. nih.govresearchgate.netprofnatali.it Furthermore, its selectivity for PDE5 over PDE1 is greater than 10,000-fold. nih.govresearchgate.net Avanafil also demonstrates excellent selectivity against PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, and PDE10 (greater than 1,000-fold) and is highly selective against PDE11 (over 19,000-fold). nih.govauajournals.org This high degree of selectivity contributes to a favorable profile by minimizing the potential for side effects related to the inhibition of other PDE isoenzymes. oup.comebi.ac.ukresearchgate.net

Table 1: Comparative Selectivity of Avanafil for PDE Isoenzymes

| PDE Isozyme | Avanafil Selectivity (Fold difference vs. PDE5) | Sildenafil Selectivity (Fold difference vs. PDE5) | Vardenafil Selectivity (Fold difference vs. PDE5) | Tadalafil Selectivity (Fold difference vs. PDE5) |

| PDE1 | >10,000 nih.govauajournals.org | 375-380 nih.govauajournals.org | >1,000 nih.gov | N/A |

| PDE6 | 120-121 nih.govauajournals.org | 16 nih.govprofnatali.it | 21 nih.govprofnatali.it | 550 auajournals.org |

| PDE11 | >19,000 nih.govauajournals.org | N/A | N/A | 25 nih.govauajournals.org |

N/A: Data not available in the provided search results.

Differentiation from Other Phosphodiesterase Isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE7, PDE8, PDE9, PDE10, PDE11)

Avanafil demonstrates high selectivity for PDE5 over other phosphodiesterase isoforms. nih.govdovepress.com This selectivity is crucial in minimizing off-target effects that can be caused by the inhibition of other PDEs located in various tissues throughout the body. nih.govdovepress.com For instance, PDE6 is found in the retina, and its inhibition is associated with visual disturbances. nih.govprofnatali.it Avanafil has a greater selectivity for PDE5 over PDE6 compared to sildenafil and vardenafil, which may contribute to a lower incidence of vision-related side effects. nih.govdovepress.comprofnatali.it

Inhibition of PDE11, found in skeletal muscle, has been linked to myalgia and back pain. dovepress.comprofnatali.it Avanafil exhibits significantly higher selectivity for PDE5 over PDE11 compared to tadalafil. nih.govmdpi.com In vitro data indicates that avanafil's selectivity for PDE5 is substantially higher than for other PDE isoforms, which is thought to contribute to its favorable safety profile in clinical trials. nih.gov

Below is a data table summarizing the selectivity of avanafil for PDE5 compared to other PDE isoforms.

| PDE Isoform | Function/Location | Avanafil Selectivity (Fold greater for PDE5) | Potential Side Effects of Inhibition |

| PDE1 | Heart, dependent on calcium and calmodulin. nih.gov | >10,000-fold. nih.gov | Hemodynamic changes. nih.gov |

| PDE6 | Retina, involved in phototransduction. profnatali.itnih.gov | 121-fold. dovepress.comnih.gov | Color vision abnormalities. nih.govprofnatali.it |

| PDE11 | Skeletal muscle, testes, prostate. nih.govprofnatali.itnih.gov | >19,000-fold. dovepress.commdpi.com | Myalgia, back pain. nih.govprofnatali.it |

Structural Determinants of Preferential PDE5 Binding

The high selectivity of avanafil for PDE5 is rooted in its unique chemical structure and its specific interactions within the catalytic site of the enzyme. nih.govacs.org Unlike first-generation PDE5 inhibitors, avanafil's structure is not based on a direct mimic of the guanine base of cGMP. nih.govdergipark.org.tr Its central pyrimidine-5-carboxamide core and the attached (3-chloro-4-methoxybenzyl)amino and (S)-2-(hydroxymethyl)pyrrolidin-1-yl groups are key to its potent and selective binding. dergipark.org.trresearchgate.net

Crystal structure analysis of the PDE5-avanafil complex reveals several key interactions that determine its high affinity and selectivity. acs.orgrcsb.org These include:

Hydrogen Bonding: The 5-carboxamide oxygen of the pyrimidine ring forms a hydrogen bond, mimicking the action of guanine. dergipark.org.tr

Hydrophobic Interactions: The molecule fits into a hydrophobic pocket within the active site. mdpi.com A π-stacking interaction can occur between the pyrimidine ring of avanafil and the aromatic ring of a phenylalanine residue (Phe786). mdpi.com

Halogen Bonding: A notable feature is the halogen bond between the chlorine atom on the benzyl ring of avanafil and a backbone carbonyl oxygen of an adjacent α-helix in the PDE5 enzyme. acs.orgrcsb.org This interaction contributes to its inhibitory potency and is a key differentiator. acs.org

Van der Waals Forces: Additional stability is provided by van der Waals forces with nearby hydrophobic residues. dergipark.org.tr

These specific interactions, particularly the unique halogen bond, contribute to avanafil's superior isoform selectivity compared to other PDE5 inhibitors. acs.orgrcsb.org

Downstream Cellular and Physiological Pathways Affected by cGMP Elevation

Smooth Muscle Relaxation Mechanisms

The primary physiological effect of increased cGMP levels due to PDE5 inhibition by avanafil is the relaxation of smooth muscle cells, particularly within the corpus cavernosum of the penis. unboundmedicine.comucl.ac.uk The nitric oxide (NO)-cGMP signaling pathway is the predominant mechanism for achieving this relaxation. ucl.ac.ukkoreamed.org When NO is released from nerve endings and endothelial cells during sexual stimulation, it activates soluble guanylate cyclase (sGC) in the smooth muscle cells. ucl.ac.ukkoreamed.orgkoreamed.org Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. koreamed.orgkoreamed.org

Elevated intracellular cGMP then activates several downstream targets, principally cGMP-dependent protein kinase (PKG). researchgate.net This activation leads to a decrease in intracellular calcium ion (Ca2+) concentrations. koreamed.orgkoreamed.org The reduction in intracellular calcium triggers the relaxation of the smooth muscle fibers. koreamed.orgkoreamed.org This relaxation allows for increased blood flow into the sinusoidal spaces of the corpus cavernosum, leading to penile erection. ucl.ac.ukurotoday.com By inhibiting the degradation of cGMP, avanafil sustains these elevated levels, thereby promoting and maintaining smooth muscle relaxation and the erectile response. researchgate.net

Vasoregulatory Effects in Specific Tissue Microenvironments

The vasoregulatory effects of avanafil are primarily localized to tissues with high expression of PDE5, most notably the vascular smooth muscle of the corpus cavernosum. researchgate.net However, PDE5 is also present in other vascular beds, including the pulmonary arteries. researchgate.net Inhibition of PDE5 in these tissues leads to vasodilation. researchgate.net

In specific microenvironments, this vasodilation can have observable effects. For example, the flushing reported as a side effect is due to the dilation of blood vessels in the skin of the face, neck, and upper chest. mayoclinic.org Studies in anesthetized dogs have demonstrated the vasodilatory effects of avanafil, leading to a rapid onset of action. dovepress.com Research on other PDE5 inhibitors, like sildenafil, in isolated rat hearts has shown dose-dependent changes in coronary blood flow, indicating that these agents can influence vascular tone in different circulatory beds. researchgate.net The high selectivity of avanafil for PDE5 is intended to focus these vasodilatory effects on the target tissue while minimizing systemic hemodynamic changes. nih.govdovepress.com

Modulation of Platelet Aggregation (in vitro studies)

The NO-cGMP pathway, which avanafil modulates, also plays a role in platelet function. In vitro studies have suggested that PDE5 inhibitors can influence platelet aggregation. unimi.it While specific in vitro studies focusing solely on avanafil's effect on platelet aggregation are not extensively detailed in the provided search results, the general mechanism suggests a potential for modulation. An increase in cGMP within platelets can lead to an inhibitory effect on their aggregation. Some research indicates that PDE inhibitors may have antithrombotic properties. urotoday.combocsci.com However, the clinical significance of this in vitro finding for avanafil at therapeutic concentrations remains to be fully elucidated.

Advanced Synthetic Methodologies and Process Chemistry of Avanafil Dibesylate

Strategic Approaches to Avanafil Core Structure Synthesis

The synthesis of Avanafil involves a multi-step process that strategically builds the core pyrimidine structure and introduces the necessary functional groups with stereochemical control. google.comyikanghuagong.com

Key Reaction Steps and Intermediates

Several synthetic routes to Avanafil have been developed, often starting from commercially available materials. google.com A common strategy involves the following key transformations:

Nucleophilic Substitution: A foundational step is the reaction between a substituted benzylamine, such as 3-chloro-4-methoxybenzylamine hydrochloride, and a pyrimidine derivative, like 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine. google.com This reaction establishes the benzylamino linkage to the pyrimidine core.

Oxidation: The methylthio group on the pyrimidine ring is oxidized to a more reactive sulfonyl group. google.com

Second Nucleophilic Substitution: The sulfonyl group is then displaced by (S)-(-)-2-pyrrolidinemethanol (L-prolinol), introducing the chiral pyrrolidinyl moiety. google.com

Ester Hydrolysis: The ethyl ester group at the 5-position of the pyrimidine ring is hydrolyzed to a carboxylic acid under basic conditions. google.com

Amide Coupling: The final step involves the coupling of the carboxylic acid with 2-(aminomethyl)pyrimidine. This is typically achieved using condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator such as 1-hydroxybenzotriazole (HOBT) to form the final Avanafil molecule. google.comnih.gov

Key intermediates in these synthetic pathways include:

4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine google.com

4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylsulfonylpyrimidine google.com

(S)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-(2-hydroxymethyl-1-pyrrolidinyl)pyrimidine google.com

(S)-4-(3-chloro-4-methoxybenzylamino)-5-carboxy-2-(2-hydroxymethyl-1-pyrrolidinyl)pyrimidine (Intermediate M6) google.comnih.gov

An alternative approach involves building the pyrimidine ring from acyclic precursors, which can offer different impurity profiles and yields. google.com

Stereochemical Control and Enantiomeric Purity in Synthesis

Avanafil possesses a single chiral center at the 2-position of the pyrrolidine ring and exists as the (S)-enantiomer. nih.govnih.gov Achieving high enantiomeric purity is crucial for its pharmacological activity and safety.

Stereochemical control is primarily established by using an enantiomerically pure starting material, specifically (S)-(-)-2-pyrrolidinemethanol (L-prolinol). google.com The stereochemical configuration of the final Avanafil product is confirmed using techniques like X-ray diffraction (XRD). The synthesis is designed to proceed without affecting the chiral center, ensuring that the desired (S)-stereochemistry is maintained throughout the reaction sequence. google.com The retention of stereochemistry is a critical quality attribute of the manufacturing process.

Characterization and Control of Process-Related Impurities in Avanafil Dibesylate

The control of impurities is a regulatory requirement and essential for ensuring the safety and efficacy of the API. nih.govdgra.de Process-related impurities in Avanafil can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product. nih.govnih.gov

Identification and Structural Elucidation of Impurities (e.g., Imp-A, Imp-B, Imp-C, Imp-D)

Several process-related impurities in Avanafil have been identified, synthesized, and characterized. nih.govresearchgate.net Ultra-high performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS) is a key analytical technique for detecting and identifying these impurities. rsc.orgresearchgate.net The structures of these impurities are often confirmed by synthesizing them and comparing their spectral data (e.g., NMR, MS) with those of the impurities found in the API. nih.govrsc.org

A study identified four major process-related impurities, designated as Imp-A, Imp-B, Imp-C, and Imp-D, in several laboratory batches of Avanafil. nih.govnih.gov

| Impurity | Chemical Name |

| Imp-A | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid |

| Imp-B | (S)-4-((4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

| Imp-C | 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidine-5-carboxamide |

| Imp-D | (S,S)-1,1'-(5,5'-(carbonylbis(azanediyl))bis(4-((3-chloro-4-methoxybenzyl)amino)pyrimidine-5,2-diyl))bis(pyrrolidin-2-yl)dimethanol |

Table based on data from Zhao et al., 2022. nih.govresearchgate.net

Mechanistic Pathways of Impurity Formation during Synthesis and Storage

Understanding the formation pathways of impurities is critical for their control.

Imp-A is the carboxylic acid intermediate (M6) from the penultimate step of the synthesis. Its presence is due to an incomplete amide condensation reaction in the final step. nih.govresearchgate.net

Imp-B is thought to form from a chlorine-deficient impurity present in the starting materials. nih.gov

Imp-C can be an intermediate from an alternative synthetic route that remains as an impurity. researchgate.net

Imp-D is a dimeric impurity formed through the esterification reaction between Avanafil and the carboxylic acid intermediate, Imp-A (M6). rsc.org

Potential Genotoxic Impurities: Other impurities, such as those with a hydrazide structure (Imp-E), can be introduced if reagents like HOBT contain trace amounts of hydrazine. nih.gov Hydrazine is a known mutagenic and carcinogenic compound. nih.gov

Degradation can also occur under stress conditions such as hydrolysis, oxidation, and photolysis, leading to the formation of various degradation products. arabjchem.orgresearchgate.net

Synthetic Routes for Reference Impurity Standards

To accurately quantify and control impurities, pure reference standards are required. archivemarketresearch.com These standards are typically prepared through targeted chemical synthesis. nih.govresearchgate.net

Synthesis of Imp-A: Imp-A is an intermediate in the main synthesis of Avanafil and can be isolated before the final coupling step. nih.gov

Synthesis of Imp-B: This impurity can be synthesized by performing an amide condensation reaction using a chlorine-deficient analogue of the starting materials. researchgate.net

Synthesis of Imp-C: Imp-C can be prepared as part of an alternative synthetic pathway. researchgate.net

Synthesis of Imp-D: The synthesis of Imp-D has been reported and involves the reaction of Avanafil with the intermediate M6 (Imp-A). nih.govrsc.org

Synthesis of Imp-E: This potential genotoxic impurity is synthesized by reacting the intermediate M6 with hydrazine sulfate in the presence of coupling agents like EDCI and HOBT. nih.gov

The synthesized reference standards are thoroughly characterized using techniques like NMR, MS, and elemental analysis to confirm their structure and purity. nih.govrsc.org

Optimization of Manufacturing Processes for Yield and Purity

The industrial-scale synthesis of this compound necessitates rigorous optimization of manufacturing processes to ensure high yield and exceptional purity, while also maintaining economic and environmental viability. Research and process development have focused on several key areas, including the selection of starting materials, simplification of reaction steps, and advanced purification techniques.

A critical aspect of optimizing the manufacturing process is the strategic timing of introducing chiral compounds. Some prior art processes involve coupling the chiral molecule, (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol), in the earlier stages of synthesis. google.com This approach can be problematic for large-scale production as it may require numerous purification steps for intermediates and risks disturbing the molecule's chirality during subsequent reaction stages. google.com More optimized processes delay the introduction of the chiral center, thereby simplifying purification and preserving stereochemical integrity. google.com

Process optimization also involves the careful selection of reagents and reaction conditions to maximize yield and minimize impurities. One described method involves reacting ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate with 3-chloro-4-methoxybenzylamine in a biphasic system of methylene dichloride and water, using sodium carbonate as a base and tetra-butylammonium bromide as a phase-transfer catalyst. google.com This reaction, maintained overnight at room temperature, is a key step in forming a crucial intermediate. google.com

Purification protocols are paramount for achieving the high purity required for an active pharmaceutical ingredient (API). A common procedure involves purifying the crude Avanafil product obtained after the final reaction step. For instance, after concentrating the reaction mixture, the resulting crude solid can be washed with a solvent like ethyl acetate and then subjected to purification, often through recrystallization from a solvent such as methanol. newdrugapprovals.org This process has been shown to yield Avanafil with a high level of purity, often exceeding 99% as determined by High-Performance Liquid Chromatography (HPLC). newdrugapprovals.org

The control of process-related impurities is a central goal of optimization. Studies have identified several impurities in laboratory batches of Avanafil, which are monitored and controlled to ensure the safety and efficacy of the final drug product. rsc.org Advanced analytical techniques, particularly Ultra-High Performance Liquid Chromatography (UPLC), have been developed for the efficient separation and quantification of Avanafil and its related substances. rsc.orgresearchgate.net These methods are crucial for quality control throughout the manufacturing process. researchgate.net

Interactive Data Tables

Table 1: Comparison of Synthetic Strategies for Avanafil

| Feature | Early Chiral Introduction Method google.com | Optimized Method (e.g., from Cytosine) google.comgoogle.comgoogle.com |

| Starting Material | More complex pyrimidine derivatives | Cytosine (inexpensive, readily available) |

| Chiral Center Introduction | L-prolinol coupled in early synthetic steps | L-prolinol coupled in later synthetic steps |

| Process Complexity | Multiple intermediate purifications required | Simplified process with fewer purifications |

| Scalability | Less feasible for large-scale production | More suitable for industrial production |

| Key Advantage | Direct synthesis path | Economical, "green" chemistry approach, higher overall efficiency |

Table 2: Example of a Purification Process and Resulting Purity newdrugapprovals.org

| Step | Procedure | Purpose |

| 1. Reaction Completion | Final synthetic step to form crude Avanafil. | Product formation. |

| 2. Extraction | The reaction mixture is diluted with methylene dichloride, and the organic layer is separated and washed with water. | Initial separation of the product from aqueous-soluble impurities. |

| 3. Concentration | The organic layer is dried and concentrated to yield a crude product. | Removal of solvent. |

| 4. Washing | The crude solid is washed with ethyl acetate. | Removal of residual reagents and certain impurities. |

| 5. Final Purification | The washed solid is recrystallized from methanol. | To achieve high purity of the final API. |

| Result | Avanafil with HPLC purity of 99.0% to 99.2%. | High-purity final product. |

Preclinical Pharmacological Profiling of Avanafil Dibesylate in Experimental Models

In Vitro Pharmacodynamics and Efficacy Studies

Concentration-Dependent Inhibition of PDE5 in Tissue Homogenates

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). europa.eu In vitro studies have demonstrated that avanafil inhibits PDE5 in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) of avanafil for PDE5 has been reported to be in the range of 4.3 to 5.2 nM. tandfonline.comnih.gov This high potency against PDE5 is a key characteristic of its pharmacological profile. The inhibition of PDE5 by avanafil is reversible. europa.eu

The primary mechanism of action involves the inhibition of PDE5, which is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. europa.eudrugbank.com By inhibiting PDE5, avanafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow to the penis, which facilitates an erection upon sexual stimulation. europa.eudrugbank.com

Comparative Pharmacological Activity with Other PDE5 Inhibitors in Cell-Based Assays

When compared to other PDE5 inhibitors, avanafil exhibits a distinct selectivity profile. nih.gov Studies have shown that avanafil is significantly more selective for PDE5 than for other phosphodiesterase isoenzymes. europa.eu

Here is a comparison of the selectivity of avanafil for PDE5 over other PDE isoenzymes compared to other PDE5 inhibitors:

| PDE Isoenzyme | Avanafil Selectivity (fold difference vs. PDE5) | Sildenafil Selectivity (fold difference vs. PDE5) | Vardenafil Selectivity (fold difference vs. PDE5) | Tadalafil Selectivity (fold difference vs. PDE5) |

| PDE1 | >10,000 europa.eu | 375 tandfonline.com | 1,000 tandfonline.com | >10,000 tandfonline.com |

| PDE6 | >100 europa.eu | 16 tandfonline.com | 21 tandfonline.com | 550 tandfonline.com |

| PDE11 | >19,000 tandfonline.com | - | - | 25 tandfonline.com |

Data from in vitro studies.

This high selectivity, particularly against PDE6 (found in the retina) and PDE1 (involved in vascular smooth muscle contraction), may contribute to a lower incidence of certain side effects compared to less selective agents. tandfonline.comfda.gov.tw For instance, the greater selectivity of avanafil for PDE5 over PDE6 is thought to be the reason for a lower rate of visual disturbances. fda.gov.tw

Evaluation of Physiological Responses in Isolated Organ Preparations (e.g., canine lung tissue, rat corpus cavernosum)

Studies using isolated organ preparations have provided further evidence of avanafil's efficacy. fda.gov.twresearchgate.net In isolated rabbit corpus cavernosum tissue, avanafil has been shown to potentiate stimulation-induced penile tumescence in a dose-dependent manner. fda.gov.tw Research on rat corpus cavernosum has demonstrated that avanafil promotes relaxation and penile erection through the nitric oxide-cGMP pathway. researchgate.net These studies involve mounting tissue strips in an organ bath and measuring their contractile responses to various stimuli in the presence and absence of the drug. researchgate.netadinstruments.comiworx.com

In experiments with anesthetized dogs, intravenous administration of avanafil significantly potentiated penile tumescence. tandfonline.com Furthermore, safety pharmacology studies in dogs indicated that avanafil had minimal effects on the central nervous and respiratory systems. fda.gov.tw While it did cause a decrease in blood pressure and an increase in heart rate, this is a known effect of this class of drugs due to their vasodilatory properties. fda.gov.tw

Preclinical Pharmacokinetics and Drug Disposition

Absorption Kinetics in Animal Models (e.g., Tmax, Cmax in non-human species)

Preclinical studies in various animal models have shown that avanafil is rapidly absorbed after oral administration. nih.govtga.gov.au The time to reach maximum plasma concentration (Tmax) is generally short, although it can vary between species and with the dose administered. tga.gov.au

Below is a summary of pharmacokinetic parameters in different animal models:

| Animal Model | Tmax (hours) | Cmax |

| Rats | 0.5 - 1 tga.gov.au | Dose-proportional tga.gov.au |

| Dogs | ~1 - 6 tga.gov.au | Dose-proportional tga.gov.au |

| Monkeys | 0.3 - 0.8 tga.gov.au | - |

Note: Tmax was delayed in laboratory animals that received high doses of avanafil. In male dogs, Tmax, Cmax, and AUC values were increased in fed compared to fasted animals. tga.gov.au

The rapid absorption observed in these models is consistent with the fast onset of action seen in clinical settings. nih.gov

Distribution Characteristics (e.g., Volume of Distribution, Protein Binding in plasma)

Avanafil exhibits a high degree of binding to plasma proteins. drugbank.comtga.gov.au This binding is primarily to albumin. drugbank.comnih.gov The extent of plasma protein binding varies slightly across species.

Here is a table summarizing the plasma protein binding and volume of distribution:

| Species | Plasma Protein Binding (%) | Apparent Volume of Distribution (Vd) |

| Humans | ~99% tga.gov.au | 47 - 83 L drugbank.comnih.gov |

| Rats | ~91% tga.gov.au | - |

| Rabbits | ~96% tga.gov.au | - |

| Dogs | ~93% tga.gov.au | - |

The volume of distribution (Vd) in humans suggests that the drug is well-distributed into tissues. drugbank.comnih.govwikipedia.org A higher Vd indicates a greater amount of tissue distribution compared to plasma. wikipedia.org The plasma protein binding of avanafil's major human metabolites, M4 and M16, is also high. tga.gov.au

Metabolic Transformations and Metabolite Identification

Avanafil undergoes extensive biotransformation in preclinical models, a process primarily occurring in the liver. scispace.com In vivo studies in rats and dogs have shown that avanafil is significantly metabolized before excretion. nih.gov The metabolic profile of avanafil has been found to be qualitatively similar across male rats, male dogs, and humans. fda.gov

The metabolism of avanafil is predominantly carried out by the cytochrome P450 (CYP) system of enzymes in the liver. nih.govnih.gov The primary enzyme responsible for its clearance is CYP3A4, which represents the major metabolic route. europa.eu A secondary, minor pathway for avanafil metabolism involves the CYP2C9 isoenzyme. europa.eu The significant role of CYP3A4 is underscored by the potential for drug-drug interactions when avanafil is co-administered with substances that inhibit or induce this enzyme. nih.gov In vitro studies using human liver microsomes have confirmed the central role of CYP3A4 in avanafil's biotransformation. scispace.comeuropa.eu

Two major circulating metabolites of avanafil have been identified and characterized: M4 and M16. nih.govnih.govdrugbank.com In plasma, the concentrations of M4 and M16 are approximately 23% and 29%, respectively, of the parent compound, avanafil. europa.eudrugbank.com

The M4 metabolite is a product of hydroxylation and retains some pharmacological activity. fda.gov It exhibits a phosphodiesterase (PDE) selectivity profile similar to that of avanafil. europa.eu However, its in vitro inhibitory potency for PDE5 is about 18% of that of the parent drug. nih.govnih.govdrugbank.com Consequently, the M4 metabolite is estimated to contribute approximately 4% of the total pharmacological activity of avanafil. nih.govnih.govdrugbank.com

In contrast, the M16 metabolite, which results from the opening of the pyrrolidine ring to form carboxylic acid isomers, is considered inactive. fda.govcaymanchem.com It does not exhibit any significant inhibitory activity against PDE5. nih.govnih.goveuropa.eu

Table 1: Major Metabolites of Avanafil

| Metabolite | Relative Plasma Concentration (to Avanafil) | PDE5 Inhibitory Potency (to Avanafil) | Contribution to Pharmacological Activity |

|---|---|---|---|

| M4 | ~23% europa.eudrugbank.com | 18% nih.govnih.govdrugbank.com | ~4% nih.govnih.govdrugbank.com |

| M16 | ~29% europa.eudrugbank.com | Inactive nih.govnih.goveuropa.eu | None |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9)

Excretion Pathways and Mass Balance Studies (in non-human species)

Mass balance studies in preclinical animal models, such as rats and dogs, have been conducted to understand the excretion of avanafil and its metabolites. nih.govprofnatali.it These studies are crucial for determining the routes and rates of elimination of the drug and its byproducts. criver.combioivt.com

Following oral administration of radiolabeled avanafil in dogs, it was found that the primary route of excretion is through the feces, which is indicative of biliary excretion. scispace.comprofnatali.it In both rats and dogs, the elimination of avanafil and its metabolites from plasma was nearly complete 96 hours after intravenous administration. nih.govprofnatali.it The vast majority of the administered dose, over 92%, was recovered in the feces in these animal models. profnatali.it This suggests that after being absorbed and metabolized, avanafil and its metabolites are primarily cleared from the body via the liver and bile into the gastrointestinal tract. scispace.com

Theoretical Impact of Co-administered Substances on Pharmacokinetic Parameters (e.g., enzyme inhibitors/inducers)

Given that avanafil is predominantly metabolized by CYP3A4, its pharmacokinetic profile can be significantly altered by the concurrent administration of substances that inhibit or induce this enzyme. europa.eunih.gov

Enzyme Inducers: Conversely, co-administration of avanafil with strong inducers of CYP3A4 would likely accelerate its metabolism. europa.eumedscape.com This would lead to a more rapid clearance of the drug and a decrease in its plasma concentration and efficacy. europa.eu The concomitant use of avanafil and a CYP inducer is generally not recommended as it may diminish the therapeutic effect of avanafil. europa.eu

In vitro studies have also investigated the potential for avanafil and its metabolites to inhibit various CYP enzymes. europa.eu These studies showed that avanafil and its metabolites (M4, M16, and M27) have a minimal potential to inhibit a range of CYP enzymes, including CYP1A1/2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4, at clinically relevant concentrations. europa.eu This suggests that avanafil is unlikely to have a significant effect on the metabolism of other drugs that are substrates for these enzymes. europa.eu

Table 2: Predicted Effects of Co-administered Substances on Avanafil Pharmacokinetics

| Type of Co-administered Substance | Predicted Effect on Avanafil Metabolism | Predicted Impact on Avanafil Plasma Concentration |

|---|---|---|

| Strong CYP3A4 Inhibitor | Decreased | Significantly Increased fda.govmedscape.com |

| Moderate CYP3A4 Inhibitor | Decreased | Increased fda.govdrugs.com |

| CYP3A4 Inducer | Increased | Decreased europa.eumedscape.com |

Analytical Chemistry and Quality Control of Avanafil Dibesylate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analytical workflow for Avanafil dibesylate, providing the means to separate the active pharmaceutical ingredient (API) from impurities and formulation excipients.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the routine analysis and quality control of this compound. The development of these methods focuses on achieving optimal separation efficiency, sensitivity, and speed. Researchers have developed various stability-indicating HPLC methods capable of separating Avanafil from its degradation products.

Method development typically involves a systematic approach to optimizing several key parameters to ensure the method is robust, accurate, and precise. This process, often guided by Quality by Design (QbD) principles, meticulously evaluates variables such as the type of stationary phase, mobile phase composition, flow rate, and detector wavelength.

For instance, a common approach utilizes a C18 column, which is a type of reversed-phase chromatography. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate or acetate buffer) and an organic solvent such as acetonitrile or methanol. The ratio of these components is carefully adjusted to achieve the desired retention time for Avanafil and effective separation from any potential impurities.

| Parameter | Typical Condition 1 | Typical Condition 2 |

| Stationary Phase | C18 (e.g., 250mm x 4.6mm, 5µm) | C8 (e.g., 150mm x 4.6mm, 3.5µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) | Methanol:Water:Orthophosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection (UV) | 232 nm | 292 nm |

| Column Temperature | 30°C | 25°C |

UPLC methods, which use columns with smaller particle sizes (typically <2 µm), offer significant advantages over traditional HPLC, including shorter run times, improved resolution, and lower solvent consumption. These high-throughput methods are particularly valuable in quality control environments where rapid analysis of numerous samples is required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace-level impurities and for pharmacokinetic studies, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

In LC-MS/MS analysis of Avanafil, the molecule is first separated from the sample matrix on an LC column. The eluent is then directed into the mass spectrometer, where the Avanafil molecules are ionized, typically using electrospray ionization (ESI). The resulting ions are then selected and fragmented, and the specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, even in complex biological matrices like plasma.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and reliable method for the quantitative analysis of Avanafil in bulk and pharmaceutical formulations. The method is based on the principle that Avanafil absorbs UV radiation at a specific wavelength. The UV spectrum of Avanafil dissolved in a suitable solvent, such as methanol, typically shows a characteristic maximum absorption (λmax). By measuring the absorbance at this wavelength, the concentration of the drug can be determined using the Beer-Lambert law.

Derivative spectroscopy, a more advanced UV-Vis technique, can also be employed. This method involves calculating the first or higher-order derivative of the absorption spectrum. Derivative spectroscopy can enhance the resolution of overlapping spectral bands, thereby improving the specificity of the analysis, especially in the presence of interfering substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the precise chemical structure of the Avanafil molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to provide detailed information about the molecular framework.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum of Avanafil serve as a unique fingerprint, allowing for unambiguous confirmation of its structure.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the Avanafil structure gives rise to a distinct signal in the spectrum, further corroborating the structural assignment.

These NMR techniques are critical during the synthesis and characterization of the drug substance to ensure the correct molecular structure has been produced.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight of Avanafil and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

When coupled with fragmentation techniques (tandem MS or MS/MS), detailed structural information can be obtained. In this process, the ionized Avanafil molecule (the parent ion) is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown compounds or to confirm the identity of Avanafil. This fragmentation data is also crucial for developing sensitive and specific quantification methods in LC-MS/MS.

Voltammetric and Electrochemical Sensing Methodologies

Voltammetric and electrochemical sensing techniques have emerged as rapid, simple, and sensitive methods for the determination of Avanafil. These methods are based on the electrochemical oxidation of the Avanafil molecule at the surface of an electrode.

One study detailed a novel voltammetric method using an unmodified boron-doped diamond (BDD) electrode for the accurate analysis of Avanafil. nih.govnih.gov Cyclic voltammetry in a Britton-Robinson (BR) buffer at pH 4.0 showed a distinct and irreversible anodic peak for Avanafil at approximately +1.44 V versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.govnih.govresearchgate.net The peak potential was observed to be pH-dependent, shifting to less positive values as the pH increased. nih.govresearchgate.netresearchgate.net The highest peak current and a well-defined, sharp peak were achieved at pH 4.0. nih.govresearchgate.net

Square-wave voltammetry (SWV) proved to be a particularly sensitive technique for quantifying Avanafil, with the anodic peak current being about 8.6 times higher than that observed with differential pulse voltammetry (DPV). nih.gov The proposed oxidation pathway of Avanafil on the BDD electrode surface involves the amine group. nih.gov The kinetics of the oxidation at the BDD electrode were found to be influenced by both adsorption and diffusion processes. researchgate.net

Another approach utilized a carbon paste electrode modified with zinc oxide nanoparticles and multi-walled carbon nanotubes (ZnO-NPs/MWCNT/CPE) as an electrochemical sensor. researchgate.net This modified electrode enhanced the voltammetric response for Avanafil determination. The study of the electrochemical behavior of Avanafil at different pH values using Britton-Robinson buffer showed that the peak current and potential of the oxidation are affected by the pH of the solution. researchgate.net

These electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing a simplified analytical process without the need for extensive sample preparation or electrode modification in some cases, thereby reducing time and cost. nih.govnih.gov

Method Validation Parameters and Performance Assessment

The validation of analytical methods for this compound is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure that the methods are suitable for their intended purpose. crsubscription.comresearchgate.net This involves a thorough assessment of specificity, selectivity, linearity, range, accuracy, precision, and robustness. researchgate.netnih.gov

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. crsubscription.comresearchgate.net For Avanafil, specificity is often demonstrated by showing that there is no interference from blank solutions (mobile phase or diluent) or placebo formulations at the retention time of the Avanafil peak in chromatographic methods. crsubscription.comresearchgate.net Peak purity analysis is also employed to confirm that the analyte peak is not co-eluting with any other compound. crsubscription.com

Selectivity refers to the ability of a method to distinguish between the analyte and other substances. Avanafil itself is noted for its high selectivity for phosphodiesterase type 5 (PDE5) over other PDE isozymes, which is a key aspect of its pharmacological profile but is distinct from the analytical method's selectivity. nih.goveuropa.euprofnatali.itresearchgate.netdovepress.comnih.gov In analytical terms, methods are developed to be selective for Avanafil in the presence of its potential impurities and degradation products. nih.govresearchgate.net

Linearity and Range (Limit of Detection, Limit of Quantification)

Linearity demonstrates that the response of an analytical procedure is directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of dilutions of a standard solution. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de The limit of quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netloesungsfabrik.de These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.govresearchgate.netloesungsfabrik.de

Various analytical methods have established different linear ranges, LODs, and LOQs for Avanafil determination.

| Method Type | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Source |

| RP-HPLC | 5 - 100 | - | - | crsubscription.comresearchgate.net |

| RP-HPLC | 0.5 - 10 | 0.02 | 0.08 | jptcp.com |

| HPLC-DAD | 10 - 1000 | - | 1 | ijapbc.com |

| UPLC | 0.03 - 3.00 | - | - | nih.gov |

| Spectrofluorimetry | 0.4 - 1.2 | 0.0064 | 0.0195 | researchgate.net |

| Voltammetry (BDD) | 0.5 - 30.0 | 0.14 | - | nih.govnih.govresearchgate.net |

| Voltammetry (ZnO-NPs/MWCNT/CPE) | 1.3 - 16 | 0.342 | 1.141 | researchgate.net |

| LC-MS/MS | 0.150 - 6 | - | - | mdpi.com |

| LC-QTOF-MS/MS | - | 0.00163 - 0.00981 | - | nih.gov |

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by a method to the true value. It is often assessed using recovery studies by spiking a known amount of pure drug into a placebo formulation and calculating the percentage of the drug recovered. crsubscription.comnih.govresearchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses precision over a short interval of time with the same analyst and equipment. Intermediate precision (inter-day precision) expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. crsubscription.comresearchgate.net

For Avanafil, various studies have demonstrated the accuracy and precision of their developed methods, with recovery values typically between 98-102% and RSD values for precision studies being less than 2%. crsubscription.comnih.govijapbc.commdpi.comnih.gov

Robustness and Reproducibility

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. crsubscription.comresearchgate.net For HPLC methods, these variations might include changes in the flow rate, detection wavelength, or temperature. crsubscription.com Reproducibility assesses the precision between different laboratories. crsubscription.com

Studies on Avanafil have shown that developed analytical methods are robust, with reproducible results obtained despite minor changes in the analytical conditions. crsubscription.comresearchgate.net For instance, in one HPLC method, deliberate changes in the detection wavelength by ±2 nm, temperature by ±2°C, and flow rate by ±0.5 ml/min resulted in reproducible outcomes. crsubscription.com

Degradation Pathway Analysis and Stability-Indicating Methodologies

Stability-indicating methods are analytical procedures that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. These methods are crucial for determining the shelf-life of a drug product and for understanding its degradation pathways.

For Avanafil, stability-indicating HPLC methods have been developed to separate the drug from its degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress. researchgate.netijapbc.comresearchgate.net

Studies have shown that Avanafil is susceptible to degradation under acidic, oxidative, thermal, and humidity stress conditions, while it remains relatively stable under basic and photolytic conditions. researchgate.netresearchgate.net

Acidic Degradation: In the presence of strong acid (e.g., 5N HCl at 65°C), significant degradation occurs, with the formation of an "acid impurity" as a major degradant. researchgate.net

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 5% H₂O₂ at 25°C) leads to the formation of an unknown impurity. researchgate.net A new oxidation-based degradation product with a predicted m/z of 367.1168 has also been identified using high-resolution mass spectrometry. mdpi.com

Thermal and Humidity Stress: Exposure to high temperature (e.g., 105°C) and high humidity (e.g., 90% RH) also results in the formation of unknown impurities. researchgate.net

The developed stability-indicating methods can effectively separate Avanafil from these degradants as well as from known process-related impurities such as deschloro impurity, dichloro impurity, dimer impurity, and diamine impurity. researchgate.net The ability to achieve mass balance, where the sum of the assay of the main peak and the areas of all degradation product peaks is close to 100%, further validates the stability-indicating nature of the method. researchgate.netresearchgate.net

Identification of Degradation Products under Stress Conditions (e.g., hydrolysis, photolysis, thermal, oxidative)

Forced degradation studies on Avanafil have been conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. researchgate.netjptcp.com These studies reveal the susceptibility of the molecule to degradation and lead to the identification of its degradation products.

Significant degradation of Avanafil has been observed under acidic, alkaline, oxidative, thermal, and humidity stress conditions. researchgate.netakjournals.com In contrast, some studies report stability under neutral, photolytic, and thermal stress conditions. researchgate.net

Hydrolytic Degradation : Avanafil shows significant degradation in both acidic and basic environments. researchgate.netakjournals.com Under acidic stress (e.g., 5 N HCl at 65°C for 24 hours), a major degradant identified is the "acid impurity". researchgate.net In alkaline conditions (e.g., 0.1 M NaOH at 70°C for 2 hours), the drug is highly susceptible to degradation, with about 60% of the drug degrading and forming peaks at different retention times. ijapbc.comijpda.org One study characterized a specific degradation product (DP1) formed during both acid and base hydrolysis. researchgate.net

Oxidative Degradation : Oxidation is a significant degradation pathway for Avanafil. researchgate.netakjournals.com When subjected to oxidative stress (e.g., 5% H₂O₂ at 25°C for 5 hours), a major degradant is observed. researchgate.net One study identified this as DP2. researchgate.net Further research using high-resolution mass spectrometry has identified a novel oxidation-based degradation product with a predicted m/z of 367.1168. mdpi.com

Thermal and Photolytic Degradation : The stability of Avanafil under thermal and photolytic stress has yielded varied results. Some studies report significant degradation under thermal (105°C for 6 hours) and humidity (90% RH for 15 days) stress, leading to the formation of unknown impurities. researchgate.net Another study found degradation of 1.48% under thermal stress. ijpda.org However, other research indicates that Avanafil is stable under photolytic and thermal stress conditions. researchgate.net This suggests that the extent of degradation may depend on the specific conditions applied.

The following table summarizes the findings from various forced degradation studies on Avanafil.

| Stress Condition | Reagents and Conditions | Observed Degradation Products/Percentage Degradation | Source(s) |

| Acid Hydrolysis | 5 N HCl, 65°C, 24 h | Significant degradation; Acid Impurity observed as a major degradant. | researchgate.net |

| 1 M HCl, 80°C, 24 h | Degradation product DP1 characterized. | researchgate.netmdpi.com | |

| - | 2.78% degradation observed. | ijpda.org | |

| Base Hydrolysis | 0.1 M NaOH, 70°C, 2 h | ~60% degradation observed. | ijapbc.com |

| 1 M NaOH, 80°C, 24 h | Degradation product DP1 characterized. | researchgate.netmdpi.com | |

| - | 4.00% degradation observed. | ijpda.org | |

| Oxidative | 5% H₂O₂, 25°C, 5 h | Significant degradation; Unknown impurity at RRT ~0.70. | researchgate.net |

| 30% w/w H₂O₂, 80°C, 24 h | Degradation product DP2 characterized; a new degradant (m/z 367.1168) identified. | researchgate.netmdpi.com | |

| - | 2.06% degradation observed. | ijpda.org | |

| Thermal | 105°C, 6 h | Significant degradation; Unknown impurities observed. | researchgate.net |

| 80°C, 24 h | Stable. | mdpi.com | |

| - | 1.48% degradation observed. | ijpda.org | |

| Photolytic | UV light, 16 h | No significant degradation observed. | researchgate.net |

| - | Stable. | researchgate.net | |

| Humidity | 90% RH, 15 days | Significant degradation; Unknown impurities observed. | researchgate.net |

RRT: Relative Retention Time

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. ajpaonline.com The method must be able to separate the active pharmaceutical ingredient from its degradation products, process-related impurities, and excipients, ensuring that the measured content of the active ingredient is accurate. ajpaonline.comakjournals.com

For Avanafil, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated according to ICH guidelines. researchgate.netakjournals.commdpi.comzenodo.org These methods are crucial for the routine quality control and stability testing of Avanafil in bulk and in pharmaceutical formulations. ijpda.orgcrsubscription.com

The typical approach involves using a reversed-phase (RP) C18 column with a mobile phase consisting of a buffer and an organic solvent (like acetonitrile or methanol) in either an isocratic or gradient elution mode. researchgate.netjptcp.comzenodo.org Detection is commonly performed using a UV or photodiode array (PDA) detector at wavelengths around 245 nm or 254 nm. researchgate.netijpda.orgijpda.org

The validation of these methods demonstrates specificity, precision, accuracy, linearity, and robustness. akjournals.comzenodo.org The specificity is proven by the ability of the method to resolve the Avanafil peak from all potential degradation products and impurities. researchgate.net Mass balance is a critical part of the validation, and in the case of Avanafil, it has been found to be greater than 97% across all stress conditions, indicating that the developed methods are highly reliable and that all degradation products are adequately separated and detected. researchgate.netakjournals.com

The following table provides an overview of the parameters for some of the developed stability-indicating HPLC methods for Avanafil.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings | Source(s) |

| Inertsil ODS 3 (3 μm, 4.6 mm × 250 mm) | A: 0.1% trifluoroacetic acid and triethylamine in water. B: Water and acetonitrile (20:80 v/v). (Gradient) | 1.2 | 245 | Separated Avanafil from degradants and known impurities (deschloro, acid, dichloro, dimer, diamine). Validated as per ICH guidelines. | researchgate.netakjournals.com |

| Chromolith® High Resolution RP-18e (100 × 4.6 mm) | - | - | - | Developed LC-DAD and LC-MS/MS methods. Identified a new oxidation-based degradation product. | mdpi.com |

| Inertsil ODS C18 (4.6×250mm, 5µm) | Methanol: 0.1% OPA (75:25 v/v). (Isocratic) | 1.0 | 246 | Retention time 3.14 min. Linearity range 0.5-10 µg/ml. | jptcp.com |

| ACE C18 (250 mm × 4.6 mm, 5 µm) | A: pH 4.2 buffer: methanol (90:10). B: Acetonitrile. (Gradient) | 1.0 | 245 | Validated for estimation of related substances. | zenodo.org |

| C18 (250 x 4.6 mm, 5µm) | Acetonitrile: Water: Triethylamine: Acetic Acid (65:35:0.1:0.1) | 1.0 | 254 | Retention time 4.7 min. Linearity range 50–150 ppm. | ijpda.orgijpda.org |

OPA: Ortho-phosphoric acid

Formulation Science and Drug Delivery Systems Research for Avanafil Dibesylate

Strategies for Enhancing Solubility and Dissolution Rate

Avanafil is categorized as a Biopharmaceutical Classification System (BCS) Class II drug, signifying low solubility and high permeability. dovepress.com Consequently, its absorption is primarily limited by its dissolution rate. dovepress.com Various techniques are being investigated to improve the solubility and dissolution of avanafil.

Solid Dispersion Techniques

Solid dispersion is a prominent strategy to improve the dissolution rate and bioavailability of poorly water-soluble drugs like avanafil. ujpronline.comjaper.in This technique involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state. japer.inscholarsresearchlibrary.com The enhanced dissolution is attributed to several factors, including a reduction in drug particle size to a molecular level, improved wettability, and the potential formation of amorphous drug forms, which are more soluble than their crystalline counterparts. japer.inscholarsresearchlibrary.com

Methods for preparing solid dispersions are varied and include:

Melting/Fusion Method: This involves melting the carrier and incorporating the drug, followed by cooling and solidification. japsonline.com

Solvent Evaporation Method: The drug and carrier are dissolved in a common volatile solvent, which is then evaporated to form the solid dispersion. ujpronline.comjapsonline.com

Hot-Melt Extrusion: This solvent-free method utilizes heat and pressure to mix the drug and carrier. japsonline.com

Spray Drying: A solution containing both the drug and carrier is sprayed into a hot air stream to produce a dry powder. japsonline.com

Carriers used in solid dispersions can be crystalline (e.g., urea) or amorphous polymers (e.g., polyethylene glycols, polyvinylpyrrolidone). japer.inscholarsresearchlibrary.com Second-generation solid dispersions, which utilize amorphous carriers, are often preferred as they can lead to greater solubility enhancements. japer.in

Table 1: Common Solid Dispersion Techniques

| Technique | Description | Key Advantages |

|---|---|---|

| Melting/Fusion Method | The drug is dissolved in the molten carrier, and the mixture is then cooled and solidified. | Simple and economical. |

| Solvent Evaporation Method | The drug and carrier are dissolved in a mutual solvent, which is then removed by evaporation. | Suitable for heat-sensitive drugs. |

| Hot-Melt Extrusion | The drug and carrier are processed at elevated temperatures and pressures. | Solvent-free, continuous process. |

| Spray Drying | A solution of the drug and carrier is atomized into a hot gas stream to generate dry particles. | Produces fine, uniform particles. |

Cyclodextrin Inclusion Complexation (e.g., Hydroxypropyl-β-Cyclodextrin)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, enabling them to form inclusion complexes with poorly soluble guest molecules like avanafil. medcraveonline.comoatext.com This complexation effectively encapsulates the drug, enhancing its apparent solubility and dissolution rate in aqueous environments. medcraveonline.comresearchgate.net

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a chemically modified derivative of β-cyclodextrin with improved water solubility and a favorable safety profile for oral administration. oatext.comsci-hub.se Research has demonstrated that forming an inclusion complex between avanafil and HP-β-CD can significantly improve its solubility. dovepress.comnih.gov Studies have shown that a 1:1 molar ratio of avanafil to HP-β-CD provides optimal solubilization. dovepress.comnih.gov The formation of these complexes can be achieved through methods such as kneading, rotavap techniques, and freeze-drying. researchgate.netsci-hub.se The resulting complexes can then be incorporated into various dosage forms. mdpi.com

Table 2: Research Findings on Avanafil-Cyclodextrin Complexation

| Cyclodextrin Type | Molar Ratio (Avanafil:CD) | Preparation Method | Key Finding | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | 1:1 | Rotavap | Significantly higher water solubility compared to kneading. | researchgate.net |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | Not specified | Optimum solubilization capacity for incorporation into sublingual tablets. | dovepress.comnih.gov |

Nanoparticle Formulations and Lipid-Based Nanocarriers

Nanotechnology offers another promising avenue for enhancing the delivery of avanafil. Nanoparticle formulations, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are being explored to improve the solubility and bioavailability of lipophilic drugs. nih.govascendiacdmo.com These lipid-based nanocarriers are typically spherical particles with a diameter between 10 and 1000 nanometers, composed of a lipid core that can encapsulate hydrophobic drugs. wikipedia.orgmdpi.com

SLNs are produced from solid lipids, while NLCs are a newer generation that incorporates both solid and liquid lipids, which can improve drug loading and stability. ascendiacdmo.com These nanoparticles can be prepared using techniques like high-speed homogenization, ultrasonication, and solvent emulsification/evaporation. nih.govwikipedia.org For avanafil, SLNs have been formulated and optimized, demonstrating the potential to enhance drug solubility. nih.gov These nanocarriers can be incorporated into various delivery systems, such as transdermal films, to provide controlled release and improve permeation. nih.gov

Exploration of Alternative Delivery Routes and Absorption Mechanisms

To circumvent the extensive first-pass metabolism that avanafil undergoes after oral administration, researchers are investigating alternative delivery routes. dovepress.compermegear.com

Sublingual Absorption and Mucosal Permeation Studies

The sublingual route, where a drug is placed under the tongue, offers direct absorption into the systemic circulation through the highly vascularized sublingual mucosa. innovareacademics.inresearchgate.net This route bypasses the gastrointestinal tract and the liver, thus avoiding first-pass metabolism. innovareacademics.inresearchgate.net The thinness of the sublingual epithelium (100-200 µm) facilitates rapid drug absorption. innovareacademics.in

For a drug to be effectively absorbed sublingually, it should possess slight lipophilicity to permeate the mucosal membrane passively. innovareacademics.in Studies have focused on developing sublingual tablet formulations of avanafil, often in combination with solubility enhancers like HP-β-CD. dovepress.comnih.gov Research has shown that optimized avanafil sublingual tablets can lead to a significant increase in relative bioavailability compared to conventional oral tablets. dovepress.comnih.gov Ex vivo permeation studies, often using porcine oral mucosa which closely resembles human tissue, are employed to evaluate the drug's ability to cross the mucosal barrier. innovareacademics.inresearchgate.net

Theoretical Advantages of First-Pass Metabolism Avoidance

First-pass metabolism is a phenomenon where the concentration of an orally administered drug is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall. wikipedia.org Drugs with a high first-pass effect, like avanafil, often have a much higher oral dose compared to other routes of administration to achieve the desired therapeutic effect. dovepress.comwikipedia.org

By utilizing alternative delivery routes such as sublingual or transdermal administration, the first-pass effect can be largely avoided. permegear.comwikipedia.org This allows the drug to be absorbed directly into the bloodstream, leading to several theoretical advantages:

Increased Bioavailability: A larger fraction of the administered dose reaches the systemic circulation, potentially allowing for lower doses to be used. dovepress.compermegear.com

Faster Onset of Action: Direct absorption into the bloodstream can lead to a quicker therapeutic effect. innovareacademics.in

Reduced Inter-individual Variability: Bypassing the variable enzymatic activity in the liver can lead to more consistent plasma concentrations among individuals. wikipedia.org

Research into sublingual and transdermal formulations of avanafil has shown promising results in increasing bioavailability, with one study on an optimized sublingual tablet reporting a relative bioavailability of 1356.42% compared to a commercial oral tablet. dovepress.comnih.gov

Advanced Pharmaceutical Excipients and Formulation Design

The poor aqueous solubility of avanafil presents a significant hurdle in the design of effective oral dosage forms, often leading to limited bioavailability. pharmaexcipients.comtga.gov.au To overcome this, researchers have explored various advanced pharmaceutical excipients and formulation strategies aimed at enhancing the solubility and dissolution rate of avanafil. These approaches primarily focus on lipid-based and complexation technologies.

One prominent area of research involves the use of self-nanoemulsifying drug delivery systems (SNEDDS). pharmaexcipients.com These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. For avanafil, a stable SNEDDS formulation was developed using 25% dill oil as the oil phase, 55% Tween 80 as the surfactant, and 20% propylene glycol as the co-surfactant. pharmaexcipients.com This composition successfully improved the solubilization of avanafil, with over 80% of the drug being released within 30 minutes, compared to just 35% for the pure drug powder. pharmaexcipients.com The resulting nanoemulsion had a droplet size ranging from 65 to 190 nm. pharmaexcipients.com

Another advanced approach is the formulation of avanafil in mixed micelle-loaded films for transdermal delivery, a strategy designed to bypass first-pass metabolism. tga.gov.au These formulations have utilized Vitamin E-TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) based mixed micelles. A study optimized the formulation using a Box-Behnken design, identifying the ideal composition to contain a specific hydrophile-lipophile balance (HLB) of the surfactant, concentration of mixed micelles, and a penetration enhancer. tga.gov.au This research highlights the potential of combining micellar systems with film technology to create alternative delivery routes for avanafil. tga.gov.au

Furthermore, complexation with cyclodextrins has been investigated to enhance the aqueous solubility of avanafil. One study focused on creating an inclusion complex of avanafil with hydroxypropyl-beta-cyclodextrin (HP-β-CD) at a 1:1 molar ratio. pharmaexcipients.com This complex demonstrated a significantly improved solubilization capacity for avanafil, making it suitable for incorporation into sublingual tablet formulations. pharmaexcipients.com Ternary inclusion complexes, which include a polymer in addition to the drug and cyclodextrin, have also been explored. For instance, an avanafil-β-cyclodextrin-polyvinyl pyrrolidone K-30 inclusion complex showed a high level of avanafil aqueous solubility. google.com

Liposomal formulations have also been developed for the transdermal delivery of avanafil. By encapsulating avanafil within multilamellar vesicles composed of phospholipids like dipalmitoyl-L-α-phospatidylcholine and cholesterol, a high encapsulation efficiency of 95.61% was achieved. tga.gov.au These liposomal systems demonstrated a significant increase in the transdermal permeation of avanafil compared to a simple drug suspension. tga.gov.au

Table 1: Advanced Pharmaceutical Excipients for Avanafil Dibesylate and Their Functions

| Excipient Category | Specific Excipient | Function in Formulation | Reference |

|---|---|---|---|

| Oils (for SNEDDS) | Dill Oil | Oil phase for creating nanoemulsion | pharmaexcipients.com |

| Surfactants (for SNEDDS) | Tween 80 (Polysorbate 80) | Emulsifying agent to stabilize nanoemulsion | pharmaexcipients.com |

| Co-surfactants (for SNEDDS) | Propylene Glycol | Co-surfactant to improve nanoemulsion formation | pharmaexcipients.com |

| Complexing Agents | Hydroxypropyl-beta-cyclodextrin (HP-β-CD) | Forms inclusion complex to enhance aqueous solubility | pharmaexcipients.com |

| Complexing Agents | β-cyclodextrin | Forms inclusion complex to enhance aqueous solubility | google.com |

| Polymers (for ternary complexes) | Polyvinyl Pyrrolidone K-30 | Polymer in ternary inclusion complex to further enhance solubility | google.com |

| Mixed Micelle Components | Vitamin E-TPGS | Forms mixed micelles for enhanced solubility and permeation | tga.gov.au |

| Phospholipids (for liposomes) | Dipalmitoyl-L-α-phospatidylcholine | Forms the lipid bilayer of liposomes for drug encapsulation | tga.gov.au |